3-(Dimethylamino)-5-iodophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-5-iodophenol is an organic compound characterized by the presence of a dimethylamino group and an iodine atom attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-5-iodophenol typically involves the iodination of 3-(Dimethylamino)phenol. One common method includes the reaction of 3-(Dimethylamino)phenol with iodine in the presence of an oxidizing agent such as sodium hypochlorite or hydrogen peroxide. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective iodination at the 5-position of the phenol ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-5-iodophenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Deiodinated phenolic compounds.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dimethylamino)-5-iodophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-5-iodophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the iodine atom can engage in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)phenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodovanillin: Contains an iodine atom and a methoxy group, offering different reactivity and applications.
4-(Dimethylamino)pyridine: Contains a dimethylamino group attached to a pyridine ring, used as a catalyst in organic synthesis.
Uniqueness
3-(Dimethylamino)-5-iodophenol is unique due to the presence of both a dimethylamino group and an iodine atom on the phenol ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C8H10INO |
---|---|
Molecular Weight |
263.08 g/mol |
IUPAC Name |
3-(dimethylamino)-5-iodophenol |
InChI |
InChI=1S/C8H10INO/c1-10(2)7-3-6(9)4-8(11)5-7/h3-5,11H,1-2H3 |
InChI Key |
WCEXOEQWESJZKG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=CC(=C1)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.